benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N6OS and its molecular weight is 326.38. The purity is usually 95%.
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Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
Research by Matwijczuk et al. (2016) on the spectroscopic studies of thiadiazol derivatives in organic solvent solutions highlighted the impact of molecular aggregation on fluorescence emission and circular dichroism (CD) spectra. These findings suggest that similar benzo[c][1,2,5]thiadiazol-5-yl derivatives could be studied for their spectroscopic properties and potential applications in materials science or sensor technology (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Synthesis of Heterocyclic Compounds
The work by Pokhodylo et al. (2018) on the synthesis of triazole-4-carboxylic acid derivatives from thiadiazoles and thiazoles showcases methodologies that could be applicable for creating novel derivatives of benzo[c][1,2,5]thiadiazol-5-yl compounds. Such synthetic routes could be explored for the development of new pharmaceuticals or materials (Pokhodylo, Shyyka, Savka, & Obushak, 2018).
Antimicrobial and Anticancer Activities
Research into thiadiazole derivatives, such as the studies by Hemming et al. (2014) and Pandya et al. (2019), often explores their potential antimicrobial and anticancer activities. These studies indicate a promising avenue for benzo[c][1,2,5]thiadiazol-5-yl derivatives in therapeutic applications, particularly in designing new compounds with potential bioactivity (Hemming, Chambers, Jamshaid, & O’Gorman, 2014); (Pandya, Dave, Patel, & Desai, 2019).
Environmental Persistence and Toxicity Studies
The determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge by Zhang et al. (2011) points to the environmental relevance of studying such compounds. It highlights the need for environmental monitoring and assessment of benzo[c][1,2,5]thiadiazol-5-yl derivatives, considering their potential use as UV filters or in other industrial applications (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Mechanism of Action
Target of action
Compounds containing a 1,2,3-triazole ring, such as “benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone”, often interact with various biological targets. For instance, some 1,2,3-triazoles act as inhibitors of the cytochrome P450 enzymes .
Mode of action
The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450, and phenyl moieties can have a key interaction in the active site of the enzyme .
Biochemical pathways
The interaction of 1,2,3-triazoles with their targets can affect various biochemical pathways. For example, inhibition of cytochrome P450 enzymes can impact the metabolism of other drugs and endogenous compounds .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(10-3-4-12-13(5-10)18-23-17-12)20-6-11(7-20)21-8-14(16-19-21)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTWDFDXUYYQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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